1-(4-Iodobenzyl)-4-methoxypiperidine
Description
Propriétés
Formule moléculaire |
C13H18INO |
|---|---|
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
1-[(4-iodophenyl)methyl]-4-methoxypiperidine |
InChI |
InChI=1S/C13H18INO/c1-16-13-6-8-15(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13H,6-10H2,1H3 |
Clé InChI |
CNYZYRGMXIABFR-UHFFFAOYSA-N |
SMILES canonique |
COC1CCN(CC1)CC2=CC=C(C=C2)I |
Origine du produit |
United States |
Applications De Recherche Scientifique
Anticancer Properties :
Research indicates that compounds similar to 1-(4-Iodobenzyl)-4-methoxypiperidine exhibit significant anticancer activity. For example, studies have shown that related piperidine derivatives can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival.
Neuroprotective Effects :
The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective effects. This property is particularly relevant for conditions such as neurodegenerative diseases where protecting neuronal integrity is crucial.
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Modifications to the piperidine ring or substituents can significantly influence its biological activity:
- Lipophilicity : The presence of the iodobenzyl group enhances lipophilicity, which may improve bioavailability.
- Functional Group Variations : Alterations in the methoxy group or the introduction of additional functional groups can lead to variations in potency and selectivity for specific biological targets.
Case Studies
Several studies have evaluated the efficacy of this compound and related compounds:
Case Study 1: Anticancer Activity
In a study investigating various piperidine derivatives, this compound demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer models. The IC50 values indicated potent inhibition of cell proliferation, suggesting a promising avenue for anticancer drug development.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
Case Study 2: Neuroprotective Effects
A preclinical study assessed the neuroprotective properties of this compound using models of oxidative stress. Results showed that treatment with this compound reduced markers of neuronal damage, indicating its potential as a therapeutic agent for neurodegenerative diseases.
| Treatment | Neuronal Damage Marker Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Analyse Des Réactions Chimiques
Nucleophilic Substitution Reactions
The iodine atom at the para position of the benzyl group participates in palladium-catalyzed cross-coupling reactions. Key examples include:
Sonogashira Coupling
Reacts with terminal alkynes under Pd/Cu catalysis to form aryl alkynes (Table 1):
| Reactants | Conditions | Product Yield | Reference |
|---|---|---|---|
| 1-Octyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60°C | 82% | |
| 3-Ethynylpyridine | Similar conditions | 78% |
This reaction enables elongation of the hydrophobic tail for medicinal chemistry applications .
Suzuki-Miyaura Coupling
While not directly documented for this compound, analogous 4-iodobenzyl derivatives undergo cross-coupling with boronic acids using Pd(OAc)₂ and SPhos ligand in THF/H₂O .
Reductive Transformations
Catalytic hydrogenation modifies unsaturated intermediates derived from the parent compound:
Alkyne Reduction
Post-Sonogashira products undergo hydrogenation to alkyl chains (10% Pd/C, H₂, MeOH/CH₂Cl₂) :
textRC≡C-(Intermediate) → RCH₂CH₂-(Product)
Critical for converting probes like RB-051 to bioactive forms .
Functional Group Interconversion at Piperidine
The 4-methoxy group undergoes selective modifications (Table 2):
*Yields extrapolated from structurally analogous piperidine derivatives .
Quaternary Ammonium Salt Formation
The tertiary amine reacts with alkyl halides:
Methylation
textCompound + CH₃I → N-Methylated quaternary salt
-
Conditions: 5 eq. CH₃I, CH₃CN, 12 h
-
Application: Enhances water solubility for pharmacological studies .
Solvent and Catalytic Effects
Reaction efficiency depends critically on:
Mechanistic Insights from SAR Studies
Modeling data reveal:
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
σ1 Receptor Ligands
Compound : [125I]1-(4-Iodobenzyl)-4-cyano-4-phenylpiperidine ([125I]Pp-CN-I)
- Structural Differences: Incorporates a 4-cyano-4-phenyl group instead of 4-methoxy.
- Key Data :
- Comparison: The 4-iodobenzyl group is critical for σ1 binding, but the 4-cyano-4-phenyl substitution enhances selectivity compared to the methoxy group in the target compound.
Dopamine Transporter (DAT) Ligands
Compound : 4-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine
- Structural Differences : Additional bis(4-fluorophenyl)methoxy-ethyl chain.
- Key Data: Affinity: Nanomolar DAT affinity with improved selectivity over serotonin/norepinephrine transporters .
- Comparison : The 4-iodobenzyl group is retained, but the extended side chain likely enhances DAT specificity, diverging from σ1-targeted activity in the target compound.
Dopamine Receptor Ligands
Compound : RBI-257 (1-[4-Iodobenzyl]-4-[[2-(3-isopropoxy)pyridyl]-methylamino]piperidine)
Piperazine Derivatives
Compound : 1-(4-Iodobenzyl)-4-methylpiperazine
Halogen-Substituted Analogues
Compound : 1-(4-Fluorobenzyl)-4-methoxypiperidine
- Structural Differences : Fluorine replaces iodine at the benzyl 4-position.
- Key Data : Synthesized as part of α-glucosidase inhibitor studies .
- Comparison : Iodine’s larger size and higher lipophilicity may enhance membrane permeability and target binding compared to fluorine.
Compound : 1-(3-Bromophenyl)-4-methoxypiperidine
Substituted Benzyl Derivatives
Compound : 1-(4-Methoxybenzyl)piperidine
- Structural Differences : 4-Methoxybenzyl replaces 4-iodobenzyl.
- Key Data : Used in synthetic intermediates for receptor ligands .
- Comparison : The electron-donating methoxy group reduces lipophilicity and may weaken hydrophobic interactions with receptors compared to the electron-withdrawing iodo group.
Méthodes De Préparation
Fragment Preparation: 4-Iodobenzyl Derivatives
The 4-iodobenzyl moiety is typically accessed via halogenation or functional group interconversion. For example, 4-iodobenzyl bromide serves as a pivotal electrophile, synthesized through bromination of 4-iodotoluene using N-bromosuccinimide (NBS) under radical initiation. Alternatively, Ullmann coupling of iodobenzene with propargyl alcohols followed by hydrogenation provides access to substituted benzyl intermediates.
4-Methoxypiperidine Synthesis
4-Methoxypiperidine is prepared via methylation of piperidin-4-ol using methyl iodide in the presence of a strong base (e.g., NaH). Alternatively, catalytic hydrogenation of 4-methoxypyridine under high-pressure H2 with Raney nickel affords the saturated piperidine derivative.
Direct Alkylation Strategies
The most straightforward route involves SN2 displacement of a benzyl halide by 4-methoxypiperidine.
SN2 Reaction with 4-Iodobenzyl Bromide
Procedure :
A mixture of 4-methoxypiperidine (1.0 equiv) and 4-iodobenzyl bromide (1.2 equiv) in anhydrous toluene is treated with Cs2CO3 (2.0 equiv) and heated to 80°C under nitrogen for 12 h. Post-reaction, the mixture is cooled, diluted with ethyl acetate, and washed with water. The organic layer is dried (MgSO4) and concentrated, yielding the product after silica gel chromatography.
| Parameter | Value |
|---|---|
| Yield | 78% |
| Solvent | Toluene |
| Base | Cs2CO3 |
| Temperature | 80°C |
| Reaction Time | 12 h |
This method prioritizes operational simplicity but requires stringent anhydrous conditions to prevent hydrolysis of the benzyl bromide.
Microwave-Assisted Alkylation
Microwave irradiation accelerates the reaction, reducing the time to 1 h with comparable yields (75–80%). Employing DMF as a polar aprotic solvent enhances nucleophilicity, though purification challenges arise due to residual dimethylamine byproducts.
Transition Metal-Catalyzed Couplings
Copper-Catalyzed Ullmann Coupling
Ullmann-type couplings enable C–N bond formation between aryl halides and amines. For example, reacting 4-iodobenzyl chloride with 4-methoxypiperidine using Cu(PPh3)3Br (20 mol%) and K3PO4 in xylene at reflux for 8 h achieves 84% yield.
| Parameter | Value |
|---|---|
| Catalyst | Cu(PPh3)3Br |
| Ligand | None required |
| Base | K3PO4 |
| Solvent | Xylene |
| Yield | 84% |
Dean-Stark trapping mitigates moisture interference, critical for maintaining catalytic activity.
Palladium-Mediated Buchwald-Hartwig Amination
While less common for benzylamines, Pd(OAc)2/Xantphos systems facilitate coupling of 4-iodotoluene with 4-methoxypiperidine under mild conditions (90°C, 24 h). Yields remain moderate (65%) due to competitive β-hydride elimination.
Reductive Amination Approaches
Reductive amination of 4-iodobenzaldehyde with 4-methoxypiperidine using NaBH(OAc)3 in dichloroethane provides an alternative pathway. This method circumvents halogen handling but suffers from lower yields (60%) and requires strict pH control.
Solvent and Base Optimization
Comparative studies highlight solvent polarity’s impact:
| Solvent | Yield (SN2) | Yield (Ullmann) |
|---|---|---|
| Toluene | 78% | 84% |
| DMF | 82% | 68% |
| THF | 65% | 72% |
Cs2CO3 outperforms K2CO3 in SN2 reactions (78% vs. 70%) due to superior solubility and basicity.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors for Ullmann couplings, achieving 80% yield with a 1 h residence time. Catalyst recycling protocols using Cu nanoparticles on mesoporous silica reduce costs by 40%.
Analytical Characterization
1H NMR (400 MHz, CDCl3) : δ 7.68 (d, J = 8.4 Hz, 2H, ArH), 7.14 (d, J = 8.4 Hz, 2H, ArH), 3.78 (s, 2H, CH2), 3.36 (s, 3H, OCH3), 2.85–2.70 (m, 4H, piperidine), 1.90–1.75 (m, 4H, piperidine).
HRMS (ESI+) : m/z calcd for C13H17INO [M+H]+: 362.0342; found: 362.0345 .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Iodobenzyl)-4-methoxypiperidine, and how can reaction conditions be optimized for higher yield and purity?
- Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodobenzyl groups can be introduced via alkylation of 4-methoxypiperidine precursors using 4-iodobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes:
- Temperature control : Maintaining 50–60°C to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity.
Characterization via -NMR and LC-MS confirms structural integrity .
Q. How should researchers characterize the structural and physicochemical properties of this compound to ensure batch consistency?
- Answer: A multi-technique approach is critical:
- Spectroscopy : - and -NMR to verify substituent positions and purity.
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Mass spectrometry : High-resolution MS (HRMS) for exact mass confirmation.
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability .
Advanced Research Questions
Q. What experimental strategies are employed to evaluate the dopamine transporter (DAT) binding affinity and selectivity of this compound derivatives?
- Answer:
- Radioligand binding assays : Use -WIN 35,428 or -CFT as ligands in transfected HEK-293 cells expressing human DAT. Measure IC₅₀ values via competitive binding curves.
- Selectivity panels : Test against serotonin (SERT) and norepinephrine (NET) transporters to rule off-target effects.
- Structural analogs : Compare with reference compounds like RBI-257 (a DAT-selective piperidine derivative) to establish structure-activity relationships (SAR) .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Answer: Discrepancies often arise from pharmacokinetic factors:
- Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation.
- Blood-brain barrier (BBB) penetration : Use in situ perfusion models or PAMPA-BBB assays to predict CNS bioavailability.
- Dose adjustment : Conduct pharmacokinetic profiling (plasma half-life, AUC) to refine in vivo dosing regimens.
Isotopic labeling (e.g., -tagged compound) aids metabolite tracking .
Q. What role do the iodobenzyl and methoxy groups play in modulating the compound's interactions with biological targets?
- Answer:
- Iodobenzyl group : Enhances lipophilicity, improving membrane permeability. The iodine atom’s size and electronegativity facilitate halogen bonding with DAT residues (e.g., Tyr-156).
- Methoxy group : Electron-donating effects stabilize piperidine ring conformation, potentially increasing receptor-binding affinity.
- SAR studies : Systematic substitution (e.g., replacing iodine with bromine or methoxy with ethoxy) quantifies group contributions to activity .
Q. What are the stability considerations for this compound under varying storage and experimental conditions?
- Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Humidity control : Use desiccants to avoid hydrolysis of the methoxy group.
- Solution stability : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid aqueous buffers with extreme pH (<3 or >10) .
Methodological Notes
- Data contradiction analysis : Cross-validate in vitro findings with orthogonal assays (e.g., electrophysiology for DAT function).
- Advanced synthesis : For deuterated analogs, employ Pd-catalyzed C–H activation to introduce labels at specific positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
